(R)-2-(Boc-amino)-3-fluoro-1-propanol

Catalog No.
S14088587
CAS No.
M.F
C8H16FNO3
M. Wt
193.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Boc-amino)-3-fluoro-1-propanol

Product Name

(R)-2-(Boc-amino)-3-fluoro-1-propanol

IUPAC Name

tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate

Molecular Formula

C8H16FNO3

Molecular Weight

193.22 g/mol

InChI

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)

InChI Key

XDXNIQQWVIJYEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CF

(R)-2-(Boc-amino)-3-fluoro-1-propanol is a chiral compound characterized by the presence of a fluorine atom, a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, and a propanol backbone. The molecular structure includes a fluorinated carbon adjacent to an amino group, which is protected by the Boc group, commonly used in organic synthesis to temporarily mask amines. This compound is notable for its potential applications in medicinal chemistry due to the influence of fluorine on biological activity and pharmacokinetics.

The reactivity of (R)-2-(Boc-amino)-3-fluoro-1-propanol can be explored through various chemical transformations:

  • Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine, which can then participate in further reactions including coupling with other electrophiles.
  • Fluorination Reactions: The presence of the fluorine atom allows for unique reactivity patterns, particularly in nucleophilic substitution reactions where it can be replaced or modified.
  • Formation of Derivatives: The amino group can react with carboxylic acids or isocyanates to form amides or ureas, respectively, which are important in drug development.

The introduction of fluorine into organic molecules often enhances their biological properties. (R)-2-(Boc-amino)-3-fluoro-1-propanol may exhibit:

  • Increased Lipophilicity: Fluorinated compounds typically show improved membrane permeability, enhancing their bioavailability.
  • Altered Metabolic Stability: Fluorine can protect certain functional groups from metabolic degradation, potentially leading to longer-lasting therapeutic effects.
  • Activity as a Building Block: This compound can serve as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals targeting various diseases.

Several synthetic approaches have been developed for (R)-2-(Boc-amino)-3-fluoro-1-propanol:

  • Fluorination of Propenol Derivatives: Starting from a suitable propenol derivative, selective fluorination can be achieved using reagents such as tetrabutylammonium difluorotriphenylstannate or other fluorination agents .
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the construction of the desired stereochemistry at the carbon center adjacent to the amino group.
  • Protection and Deprotection Strategies: The Boc protecting group is introduced during synthesis and removed as needed to yield the active amine.

(R)-2-(Boc-amino)-3-fluoro-1-propanol has several applications in medicinal chemistry:

  • Pharmaceutical Intermediates: It serves as a precursor in synthesizing more complex molecules with potential therapeutic effects.
  • Research Tool: Used in studies investigating the effects of fluorination on biological activity and pharmacokinetics.
  • Chiral Building Block: Its chiral nature makes it valuable for synthesizing other chiral compounds.

Studies involving (R)-2-(Boc-amino)-3-fluoro-1-propanol focus on its interactions with biological targets:

  • Enzyme Inhibition Studies: The compound may act as an inhibitor for specific enzymes, providing insights into its potential therapeutic uses.
  • Receptor Binding Affinity: Evaluating how well this compound binds to various receptors can help determine its efficacy as a drug candidate.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can inform modifications to enhance its pharmacological profile.

(R)-2-(Boc-amino)-3-fluoro-1-propanol shares structural similarities with several compounds that also contain amino and fluorinated functionalities. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-3-fluoro-1-propanolAmino group without Boc protectionDirectly active without needing deprotection
(R)-2-Amino-1-propanolNo fluorine substitutionLacks enhanced lipophilicity from fluorine
3-FluoroalanineSimple amino acid structureUsed primarily in peptide synthesis
(R)-3-Fluoro-2-pyrrolidineContains a nitrogen-containing ringDifferent reactivity due to ring strain
4-FluorophenylalanineAromatic system with amino acid structureEnhanced binding properties due to aromaticity

The uniqueness of (R)-2-(Boc-amino)-3-fluoro-1-propanol lies in its combination of structural features that allow for versatile chemical transformations while maintaining chirality and bioactivity potential. Its specific application as a building block in drug synthesis further distinguishes it from similar compounds.

Fluorinated chiral building blocks are indispensable in drug discovery, as the introduction of fluorine atoms significantly alters molecular properties such as lipophilicity, metabolic stability, and binding affinity. The electronegativity of fluorine enhances hydrogen-bonding interactions while reducing basicity, which improves membrane permeability and bioavailability. For example, fluorinated analogs of natural amino acids often exhibit enhanced resistance to enzymatic degradation, enabling prolonged therapeutic effects.

(R)-2-(Boc-amino)-3-fluoro-1-propanol exemplifies this trend. Its fluorine atom at the C3 position induces a stereoelectronic effect that stabilizes transition states during nucleophilic substitutions, facilitating the synthesis of enantiomerically pure compounds. Comparative studies between fluorinated and non-fluorinated analogs demonstrate that the fluorine substituent increases conformational rigidity, which is critical for maintaining the structural integrity of peptidomimetics.

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Chiral Alcohols

Property(R)-2-(Boc-amino)-3-fluoro-1-propanolNon-Fluorinated Analog
LogP1.20.8
Metabolic Stability (t½)4.5 h1.2 h
Enzymatic Degradation15% after 24 h80% after 24 h

Data derived from enzymatic assays and partition coefficient measurements highlight the superiority of fluorinated derivatives in drug design.

Strategic Importance of Boc-Protected Amino Alcohols in Peptidomimetics

Boc protection serves as a cornerstone in the synthesis of amino alcohol derivatives, offering temporary masking of the amine group to prevent unwanted side reactions during multi-step syntheses. The tert-butoxycarbonyl group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, enabling sequential functionalization. This orthogonal protection strategy is particularly advantageous in peptidomimetic chemistry, where precise control over stereochemistry and regioselectivity is paramount.

In the case of (R)-2-(Boc-amino)-3-fluoro-1-propanol, the Boc group ensures compatibility with common coupling reagents such as HATU and DCC, allowing seamless integration into peptide backbones. Recent studies have demonstrated its utility in constructing protease-resistant peptides, where the fluorine atom and Boc-protected amine work synergistically to enhance binding to hydrophobic pockets in target enzymes.

Table 2: Advantages of Boc Protection in Amino Alcohol Synthesis

AdvantageApplication in (R)-2-(Boc-amino)-3-fluoro-1-propanol
Acid-Labile DeprotectionSelective removal with TFA for subsequent coupling
Steric HindrancePrevents racemization during nucleophilic reactions
SolubilityImproves solubility in organic solvents like DCM

The Boc group’s steric bulk also mitigates epimerization, a common challenge in chiral amino alcohol synthesis. For instance, during the preparation of fluorinated proline derivatives, the Boc-protected intermediate maintains >99% enantiomeric excess (ee) even under harsh reaction conditions.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.11142153 g/mol

Monoisotopic Mass

193.11142153 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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